Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a carbamothioyl and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditionsThe reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using aqueous solvents and minimizing waste, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in solvents like methanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes. The carbamothioyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chloro group instead of a carbamothioyl group.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromo group.
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with an amino group.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-11(15)8-5-13-9-4-3-7(10(12)17)6-14(8)9/h3-6H,2H2,1H3,(H2,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGEYCOQTYDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140301 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426671-42-2 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426671-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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